molecular formula C8H5I2N3O B12614837 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one CAS No. 918408-93-2

7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one

Cat. No.: B12614837
CAS No.: 918408-93-2
M. Wt: 412.95 g/mol
InChI Key: WNXRSPUPJCVLBK-UHFFFAOYSA-N
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Description

7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family. This compound is characterized by the presence of amino and diiodo substituents on the naphthyridine ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the naphthyridine ring.

    Reduction: Conversion of nitro groups to amino groups.

    Iodination: Introduction of iodine atoms at specific positions on the ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove iodine atoms or modify the amino group.

    Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Substitution: Reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-1,8-naphthyridin-2(1H)-one: Lacks the diiodo substituents.

    3,6-Diiodo-1,8-naphthyridin-2(1H)-one: Lacks the amino group.

    7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one: Contains only one iodine atom.

Uniqueness

The presence of both amino and diiodo groups in 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one may confer unique reactivity and biological activity compared to its analogs. This could make it particularly valuable in specific research or industrial applications.

Properties

CAS No.

918408-93-2

Molecular Formula

C8H5I2N3O

Molecular Weight

412.95 g/mol

IUPAC Name

7-amino-3,6-diiodo-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H5I2N3O/c9-4-1-3-2-5(10)8(14)13-7(3)12-6(4)11/h1-2H,(H3,11,12,13,14)

InChI Key

WNXRSPUPJCVLBK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=NC(=C1I)N)I

Origin of Product

United States

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